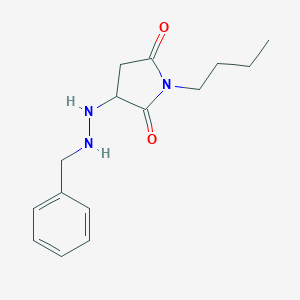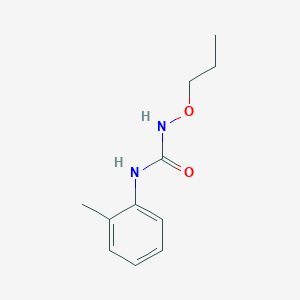
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide (NPTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide exerts its anticancer properties by inducing apoptosis in cancer cells. It has also been suggested that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is believed to exert its insecticidal and fungicidal properties by disrupting the normal physiological processes of insects and fungi.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to have insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its potential applications in various fields such as medicine, agriculture, and material science. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one of the limitations of using N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide. In medicine, further studies are needed to understand the mechanism of action of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as an anticancer agent. In agriculture, further studies are needed to understand the insecticidal and fungicidal properties of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as a pesticide. In material science, further studies are needed to understand the fluorescence properties of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as a fluorescent probe.
Méthodes De Synthèse
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide can be synthesized using various methods such as the reaction between 2-nitroaniline and thiosemicarbazide in the presence of acetic acid and concentrated sulfuric acid. Another method involves the reaction between 2-nitroaniline and thiosemicarbazide in the presence of phosphorus oxychloride. The yield of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide varies depending on the method used.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential use as a pesticide. It has been shown to have insecticidal and fungicidal properties. In material science, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential use as a fluorescent probe. It has been shown to have high fluorescence intensity and selectivity towards certain metal ions.
Propriétés
Nom du produit |
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Formule moléculaire |
C9H6N4O3S |
Poids moléculaire |
250.24 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H6N4O3S/c14-9(7-5-17-12-11-7)10-6-3-1-2-4-8(6)13(15)16/h1-5H,(H,10,14) |
Clé InChI |
KIEGBNGTDRNWAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)


![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)